2,2-Dimethylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(7(10)11)4-3-5-9-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
GCEZPDCEVRTSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCN1)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylpiperidine 3 Carboxylic Acid and Its Analogues
De Novo Synthetic Approaches to the Piperidine (B6355638) Core
Building the piperidine ring from acyclic precursors allows for the strategic placement of substituents. Key methods for this include reductive amination, various cyclization reactions, and multicomponent strategies.
Reductive amination is a robust and widely used method for synthesizing amines, including cyclic structures like piperidines. youtube.comyoutube.com The general process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com This reaction is highly versatile, allowing for the formation of primary, secondary, or tertiary amines depending on the starting materials. youtube.com
The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. youtube.comyoutube.com Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose because it is less reactive than agents like sodium borohydride (B1222165) (NaBH4) and will not readily reduce aldehydes or ketones at the slightly acidic pH required for imine formation. youtube.comorgsyn.org The iminium ion, being more electrophilic than the carbonyl, is preferentially reduced. youtube.com
Intramolecular reductive amination of δ-amino carbonyl compounds is a direct pathway to the piperidine ring. This strategy has been applied to the synthesis of various substituted piperidines. researchgate.net
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Cyclohexanone | Ammonia (NH3) | NaBH3CN | Cyclohexylamine | orgsyn.org |
| Cyclohexanone | Dimethylamine hydrochloride | NaBH3CN | N,N-Dimethylcyclohexylamine | orgsyn.org |
| Ketone/Aldehyde | Primary Amine | H2/Catalyst or NaBH3CN | Secondary Amine | youtube.com |
| Ketone/Aldehyde | Secondary Amine | H2/Catalyst or NaBH3CN | Tertiary Amine | youtube.com |
A multitude of cyclization reactions are employed to construct the piperidine skeleton, offering control over stereochemistry and substitution patterns. These methods often rely on the formation of one or two carbon-nitrogen or carbon-carbon bonds in an intramolecular fashion. mdpi.com
Key strategies for piperidine ring cyclization include:
Metal-Catalyzed Cyclization : Transition metals like palladium, gold, and cobalt are used to catalyze the formation of the piperidine ring. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.comnih.gov Palladium(II) catalysts have been used in the 1,3-chirality transfer reaction of allylic alcohols to synthesize 2- and 2,6-substituted piperidines. ajchem-a.com
Radical-Mediated Cyclization : Radical reactions provide another avenue for ring closure. A cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov
Aza-Michael Reactions : The intramolecular aza-Michael reaction, involving the addition of an amine to an α,β-unsaturated carbonyl system, is a powerful tool for constructing piperidine rings, including those with multiple substituents. researchgate.netnih.gov
Electroreductive Cyclization : This electrochemical method can be used to synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes in a flow microreactor, offering a greener alternative to some traditional methods. nih.govbeilstein-journals.org
| Reaction Type | Catalyst/Reagent | Substrate Type | Significance | Reference |
|---|---|---|---|---|
| Oxidative Amination | Gold(I) complex | Non-activated alkenes | Forms substituted piperidines via difunctionalization of a double bond. | mdpi.comnih.gov |
| Radical Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Effective for producing various piperidines and pyrrolidones. | nih.gov |
| Aza-Michael Reaction | Organocatalyst | N-tethered alkenes | Enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines. | nih.gov |
| Electroreductive Cyclization | Cathode (in flow microreactor) | Imines and terminal dihaloalkanes | Provides good yields and can be scaled up by continuous electrolysis. | nih.govbeilstein-journals.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netacsgcipr.org
For piperidine synthesis, MCRs can assemble highly functionalized rings in a convergent manner. A notable example is a three-component vinylogous Mannich-type reaction that mimics the biosynthesis of piperidine alkaloids. rsc.org This reaction, using a 1,3-bis-trimethylsilyloxy enol ether, an aldehyde, and an amine, produces a chiral dihydropyridinone adduct which serves as a versatile intermediate for a variety of chiral piperidine compounds. rsc.org The Diels-Alder reaction, particularly the imine Diels-Alder reaction where an imine reacts with a diene, is another cornerstone MCR for accessing tetrahydropyridine (B1245486) precursors to piperidines. wikipedia.org
Functionalization of the Piperidine Ring System
An alternative to de novo synthesis is the modification of a pre-formed piperidine or a precursor like pyridine (B92270). This is particularly useful for introducing specific functional groups such as alkyl or carboxyl moieties.
Introducing methyl groups, especially a gem-dimethyl group at the C2 position, requires specific and controlled chemical methods. Alkylation of the piperidine ring can be challenging due to the nucleophilicity of the nitrogen atom and potential for multiple alkylations.
One strategy involves the regioselective alkylation of pyridine followed by reduction of the ring. A method for the regiodivergent alkylation of pyridines using 1,1-diborylalkanes allows for the selective installation of an alkyl group at either the C2 or C4 position by choosing between methyllithium (B1224462) or sec-butyllithium (B1581126) as an activator. acs.org
Another approach involves the formation of an enamide anion from Δ¹-piperideine, which can then be alkylated at the C3 position with various alkyl halides. odu.edu The synthesis of N-substituted and C-substituted methylpiperidines has been explored extensively, often for structure-activity relationship studies in medicinal chemistry. nih.gov For example, 3,3-dimethylpiperidine (B75641) derivatives have been prepared as probes for sigma receptor binding. nih.gov The alkylation of 3-chloropiperidines proceeds through a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate, which can be attacked by nucleophiles. researchgate.net
Introducing a carboxylic acid group at the C3 position of the 2,2-dimethylpiperidine (B1364143) ring is the final key step in forming the target compound. Several methods exist for the carboxylation of organic molecules.
Carbonylation reactions , which involve the introduction of carbon monoxide (CO), are a powerful tool for synthesizing carboxylic acids and their derivatives. youtube.com These reactions are often catalyzed by transition metals like palladium or nickel. For instance, an organometallic intermediate, such as one derived from a C-H activation or from an organic halide, can react with CO to form an acyl-metal complex. This complex can then be trapped by a nucleophile like water to yield a carboxylic acid. youtube.com
Alternatively, a carboxyl group or its precursor can be incorporated from the start of the synthesis. For example, a general procedure for preparing piperidine-3-carboxamide derivatives begins with 3-piperidinecarboxylic acid (nipecotic acid), which is then functionalized on the nitrogen and the carboxyl group. mdpi.com While this starts with a carboxylated piperidine, it illustrates a common synthetic handle. The synthesis of (S)-2-piperidinecarboxylic acid has been achieved via asymmetric synthesis involving chiral auxiliaries, where the piperidine skeleton is constructed and a chiral center is introduced simultaneously. google.com Such strategies could be adapted for the synthesis of 3-carboxy derivatives.
Advanced Synthetic Strategies for Complex Architectures
The synthesis of piperidine rings, particularly those with complex substitution patterns or fused architectures, requires sophisticated chemical approaches. Modern organic synthesis has moved beyond classical methods to embrace strategies that provide rapid access to molecular diversity and complexity.
Divergent Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common starting material. This approach is particularly valuable for creating complex spirocyclic piperidines, which are prominent scaffolds in medicinal chemistry.
A notable advanced strategy for constructing spirocyclic piperidines involves a photoredox-catalyzed radical hydroarylation of olefins. nih.gov This method provides a flexible and metal-free route to a wide array of spiropiperidines under mild conditions. The process begins with linear aryl halide substrates, which are readily accessible. In the presence of visible light and an organic photoredox catalyst, a single-electron transfer (SET) process generates a highly reactive aryl radical. This radical then undergoes a regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer (HAT) to furnish the final spirocyclic piperidine product. nih.gov
The power of this divergent approach lies in its tolerance for substitution on the aryl radical precursor, the linking alkyl unit, and the cyclic olefin. This allows for the creation of a diverse collection of complex spiro-fused heterocycles from a set of common precursors. For instance, various linear substrates can be synthesized by alkylating different 2-iodophenol (B132878) derivatives with a range of allyl halide electrophiles. These precursors can then be cyclized under a standardized set of reaction conditions. nih.gov
The reaction typically employs an organic photoredox catalyst, such as the Zeitler catalyst (P1), and a reductant like Hünig's base (DIPEA). The process is driven by visible light, making it an appealing green chemistry approach that avoids harsh conditions and toxic heavy metals. nih.gov Examples of spirocyclic piperidines synthesized using this photoredox method are detailed in the table below.
Table 1: Examples of Spirocyclic Piperidine Synthesis via Photoredox Catalysis nih.gov This table showcases the versatility of the photoredox-catalyzed radical cyclization in producing various spirocyclic structures from different linear precursors.
| Entry | Substrate Type | Cyclic Olefin | Product Scaffold | Yield (%) |
|---|---|---|---|---|
| 1 | Ether-linked | Piperidine | Dihydrofuran-fused piperidine | 81 |
| 2 | Nitrogen-linked | Piperidine | Spiro indoline | 67 |
| 3 | Sulfur-linked | Piperidine | Dihydrobenzothiophene-fused piperidine | 75 |
| 4 | Ether-linked | Cyclohexene | Spiro-fused cyclohexene | 94 |
| 5 | Ether-linked | Dihydropyrrole | Spiro-fused dihydropyrrole | 51 |
Chemo-enzymatic synthesis combines the versatility of traditional chemical reactions with the unparalleled selectivity of biocatalysts. mdpi.com This hybrid approach is highly effective for producing chiral piperidine derivatives with high enantiomeric purity, a critical requirement for many pharmaceutical applications. Enzymes can perform highly specific transformations that are difficult to achieve with conventional chemical reagents, such as resolving racemic mixtures or catalyzing stereoselective reactions. nih.govresearchgate.net
One prominent chemo-enzymatic strategy involves the kinetic resolution of racemic piperidine precursors. For example, a racemic mixture of a piperidine diol can be subjected to an enzyme- and ruthenium-catalyzed dynamic kinetic resolution. In this process, an enzyme selectively acetylates one enantiomer of the diol, while the ruthenium catalyst racemizes the remaining, unreacted enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched diastereomer of the diacetate product. nih.gov
Lipases and proteases are commonly used enzymes for these resolutions. For instance, α-chymotrypsin has been successfully used in the enzymatic resolution of racemic methyl esters of pyrrolidine-3-carboxylic acid derivatives, achieving excellent enantiomeric excess (ee). researchgate.net This principle is directly applicable to piperidine analogues. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the easy separation of the resulting carboxylic acid from the unreacted ester.
Another approach combines biocatalytic cascades with chemical transformations. For example, a one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) can convert simple starting materials into chiral amines with excellent enantioselectivity (up to >99% ee). rsc.org These chiral amines can then be subjected to chemical reactions, such as a Buchwald–Hartwig cyclization, to form the final chiral substituted piperidine or related heterocyclic scaffolds. rsc.org
Table 2: Chemo-Enzymatic Approaches to Piperidine and Analogue Synthesis This table summarizes different chemo-enzymatic strategies, highlighting the enzymes used and the type of stereoselective transformation achieved.
| Strategy | Enzyme(s) | Substrate Type | Transformation | Outcome | Reference |
|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Lipase (B570770) and Ru-catalyst | rac/meso-Piperidine diol | Selective acetylation | cis-(3R,5S)-Diacetate | nih.gov |
| Kinetic Resolution | α-Chymotrypsin | Racemic methyl ester of a pyrrolidine-3-carboxylate | Selective hydrolysis | Enantiopure acid and ester (>98% ee) | researchgate.net |
| Biocatalytic Cascade | Ene Reductase (ERED) / Imine Reductase (IRED) | α,β-Unsaturated aldehyde | Reductive amination | Chiral amine (>97% ee) | rsc.org |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a fundamental aspect of synthetic chemistry, aimed at maximizing product yield and purity while minimizing reaction time and waste. In an academic research setting, this process is typically carried out systematically by varying one parameter at a time to determine its effect on the reaction outcome.
Key parameters that are commonly optimized include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reagents. For example, in a multi-component reaction to synthesize substituted pyridones, various solvents such as water, ethanol, DMF, and acetonitrile, as well as different catalyst loadings, can be screened to find the ideal conditions. researchgate.net A model reaction is often used to establish the best conditions, which are then applied to a broader range of substrates. researchgate.net
The influence of temperature and molar ratios of reactants is also critical. For instance, in a Diels-Alder reaction to form a substituted cyclohexene, increasing the temperature from 403 K to 433 K can significantly increase the product yield. researchgate.net Similarly, adjusting the molar ratio of the reactants can push the equilibrium towards the desired product, further enhancing the yield. researchgate.net
A typical optimization workflow is illustrated in the table below, based on a model three-component reaction. This systematic approach ensures that the most efficient and high-yielding protocol is developed.
Table 3: Illustrative Optimization of a Model Reaction in Academic Synthesis researchgate.net This table demonstrates a systematic approach to optimizing reaction conditions by varying solvent and catalyst to maximize the yield of a model product.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O | Piperidine (2 drops) | Reflux | 5 | 70 |
| 2 | Ethanol | Piperidine (2 drops) | Reflux | 4 | 75 |
| 3 | Acetonitrile | Piperidine (2 drops) | Reflux | 6 | 60 |
| 4 | DMF | None | Reflux | 8 | Trace |
| 5 | DMF | Piperidine (2 drops) | Reflux | 2 | 85 |
| 6 | DMF | Piperidine (4 drops) | Reflux | 1.5 | 94 |
| 7 | DMF | Piperidine (4 drops) | Room Temp | 24 | 40 |
Chemical Reactivity and Transformation Studies of 2,2 Dimethylpiperidine 3 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is a versatile functional group capable of a variety of transformations. However, the presence of two methyl groups on the adjacent carbon (C2) introduces significant steric hindrance, which can be expected to influence reaction rates and conditions.
Amidation Reactions and Amide Bond Formation Mechanisms
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For a sterically hindered acid like 2,2-dimethylpiperidine-3-carboxylic acid, direct condensation with an amine would require harsh conditions and likely result in low yields. More sophisticated methods involving activating agents are generally employed.
Commonly used coupling reagents for amide bond formation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). The mechanism typically involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.
Another powerful approach for challenging amidation reactions is the use of phosphonium- or uronium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents form activated esters in situ, which readily react with amines to form the corresponding amides, often under mild conditions.
A hypothetical amidation of this compound with a generic primary amine (R-NH2) using a carbodiimide-based method is presented below:
| Reactant 1 | Reactant 2 | Coupling Reagent | Additive | Product |
| This compound | R-NH2 | EDC | HOBt | N-Alkyl-2,2-dimethylpiperidine-3-carboxamide |
Esterification Processes
Similar to amidation, the esterification of the sterically encumbered this compound would likely require conditions beyond a simple Fischer esterification. The Steglich esterification, which utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-established method for esterifying sterically hindered carboxylic acids. The mechanism involves the formation of an O-acylisourea intermediate, which is then intercepted by DMAP to form a highly reactive N-acylpyridinium salt. This intermediate is readily attacked by an alcohol to yield the desired ester.
The choice of alcohol and reaction conditions would influence the efficiency of the esterification. Primary alcohols would be expected to react more readily than secondary or tertiary alcohols.
| Reactant 1 | Reactant 2 (Alcohol) | Reagent | Catalyst | Product |
| This compound | R-OH | DCC | DMAP | Alkyl 2,2-dimethylpiperidine-3-carboxylate |
Decarboxylation Pathways
The decarboxylation of a carboxylic acid involves the removal of the carboxyl group and its replacement with a hydrogen atom. Simple aliphatic carboxylic acids are generally resistant to decarboxylation. However, the reaction can be facilitated if the resulting carbanion is stabilized by an adjacent electron-withdrawing group. In the case of this compound, the absence of such a stabilizing group at the C3 position suggests that decarboxylation would be a challenging transformation, likely requiring high temperatures and potentially leading to a mixture of products through various decomposition pathways.
Piperidine (B6355638) Nitrogen Reactivity
The secondary amine of the piperidine ring is a nucleophilic center and can participate in a range of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid generated. The choice of base is crucial to avoid side reactions, with non-nucleophilic bases like potassium carbonate or triethylamine (B128534) being common choices.
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or acid anhydride, to form an N-acylpiperidine derivative. These reactions are generally facile and proceed under mild conditions, often in the presence of a base to scavenge the acid byproduct.
| Reaction Type | Reactant 1 | Reactant 2 | Base | Product |
| N-Alkylation | This compound | R-X (Alkyl Halide) | K2CO3 | 1-Alkyl-2,2-dimethylpiperidine-3-carboxylic acid |
| N-Acylation | This compound | (RCO)2O (Acid Anhydride) | Triethylamine | 1-Acyl-2,2-dimethylpiperidine-3-carboxylic acid |
Quaternization Studies
The piperidine nitrogen can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, typically involves treating the secondary amine with an excess of a reactive alkylating agent, such as methyl iodide. The resulting quaternary salt would possess a permanent positive charge on the nitrogen atom. The steric hindrance provided by the gem-dimethyl group at the C2 position might influence the rate of quaternization compared to less substituted piperidines.
A hypothetical quaternization reaction is outlined below:
| Reactant | Alkylating Agent | Product |
| This compound | Excess CH3I | 1,1-Dimethyl-3-carboxy-2,2-dimethylpiperidinium iodide |
Olefinic and Other Carbon-Carbon Bond Transformations
The saturated nature of the piperidine ring in this compound means that olefinic transformations are not directly applicable. However, the principles of hydrogenation and reduction are highly relevant for the modification of the carboxylic acid functionality.
The reduction of the carboxylic acid group in this compound to a primary alcohol, yielding (2,2-dimethylpiperidin-3-yl)methanol, is a key transformation. Direct reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic conditions. chemistrysteps.com
Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate. This aldehyde is immediately reduced further to the primary alcohol. bldpharm.comchemguide.co.uk An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk
Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also highly effective and can offer greater selectivity in the presence of other reducible functional groups like esters. physicsandmathstutor.com The reaction with borane proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to release the primary alcohol.
A two-step strategy involving initial esterification of the carboxylic acid followed by reduction is also a viable route. The resulting ester is more readily reduced than the parent carboxylic acid. Lithium borohydride (B1222165) (LiBH₄) or LiAlH₄ can be employed for the reduction of the ester to the primary alcohol. chemistrysteps.comuniurb.it
Table 1: Representative Reduction Strategies for this compound
| Reagent | Solvent | Temperature | Product | Reported Yield (Analogous Systems) |
|---|
Nucleophilic substitution reactions on the saturated piperidine ring of this compound are generally unfavorable unless the ring is activated with a suitable leaving group. The primary site for nucleophilic substitution is the carboxylic acid group, which can undergo reactions such as esterification.
The steric hindrance imposed by the gem-dimethyl group at the C-2 position, adjacent to the carboxylic acid at C-3, can significantly impact the rate and feasibility of esterification. Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, may proceed slowly due to this steric hindrance. masterorganicchemistry.comharvard.edu To drive the equilibrium towards the product, a large excess of the alcohol is often required. masterorganicchemistry.com
More efficient methods for the esterification of sterically hindered carboxylic acids involve the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a powerful method for forming esters under mild conditions. organic-chemistry.orgnih.gov This method is often successful even when both the carboxylic acid and the alcohol are sterically demanding. organic-chemistry.org The reaction proceeds through an activated O-acylisourea intermediate, which is then attacked by the alcohol.
Table 2: Representative Esterification Reactions for this compound
| Reagent(s) | Solvent | Temperature | Product | Reported Yield (Analogous Systems) |
|---|---|---|---|---|
| MeOH, H₂SO₄ (cat.) | Methanol | Reflux | Methyl 2,2-dimethylpiperidine-3-carboxylate | Moderate to Good |
| EtOH, DCC, DMAP (cat.) | Dichloromethane | Room Temp | Ethyl 2,2-dimethylpiperidine-3-carboxylate | High |
| t-BuOH, DCC, DMAP (cat.) | Dichloromethane | Room Temp | tert-Butyl 2,2-dimethylpiperidine-3-carboxylate | Good |
Stereochemistry and Chiral Resolution in 2,2 Dimethylpiperidine 3 Carboxylic Acid Research
Asymmetric Synthesis Methodologies
The creation of a specific enantiomer of 2,2-Dimethylpiperidine-3-carboxylic acid necessitates the use of asymmetric synthesis, a field rich with strategies to control stereochemical outcomes.
Enantioselective Catalysis Approaches
Enantioselective catalysis offers a powerful means to generate chiral piperidine (B6355638) derivatives with high enantiomeric excess. While specific catalytic systems for this compound are not extensively documented, analogous transformations provide insight into potential synthetic routes.
One promising approach involves the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters. This method has been successfully applied to synthesize chiral 2,3-cis-disubstituted piperidines, which bear two consecutive chiral centers. nih.gov The reaction proceeds with high yields and excellent enantioselectivities, demonstrating the potential for creating complex piperidine structures. nih.gov For instance, the use of a Cu/(S, S)-Ph-BPE catalyst has proven effective in this transformation. nih.gov
Another relevant strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn This process, which can be part of a three-step sequence starting from pyridine (B92270), yields enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cn These intermediates can then be further reduced to the corresponding piperidines. snnu.edu.cn The choice of chiral ligand is crucial for achieving high enantioselectivity. snnu.edu.cn
While these methods have not been explicitly reported for 2,2-dimethyl substituted systems, they represent the forefront of catalytic strategies for accessing chiral piperidines and could potentially be adapted for the synthesis of enantiopure this compound.
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation is a cornerstone of industrial and academic synthesis for producing chiral compounds. For piperidine derivatives, this often involves the reduction of a prochiral precursor, such as a substituted pyridine or tetrahydropyridine (B1245486). A Chinese patent details the preparation of nipecotic acid (piperidine-3-carboxylic acid) through the hydrogenation of nicotinic acid (3-pyridinecarboxylic acid) using a palladium-carbon catalyst at elevated temperature and pressure. google.com To achieve an enantioselective outcome, a chiral catalyst would be required.
Ruthenium complexes with axially chiral ligands, such as (S)-BINAP, have been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.gov The enantioselectivity of these reactions can be highly dependent on the reaction conditions, particularly hydrogen pressure. nih.gov For example, lower pressures have been found to be essential for achieving high enantioselectivities in some cases. nih.gov
Furthermore, iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool. For instance, an Ir/SegPhos catalytic system has been used for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, yielding chiral piperidine derivatives with two adjacent stereocenters in high enantioselectivity. scholaris.ca Iridium complexes with chiral cyclopentadienyl (B1206354) ligands have also been successfully employed in the acid-assisted asymmetric hydrogenation of oximes to chiral hydroxylamines. nih.gov These examples highlight the potential of asymmetric hydrogenation to produce chiral piperidine carboxylic acids, although application to a 2,2-disubstituted substrate would require careful optimization of catalysts and conditions to overcome steric hindrance.
Chiral Resolution Techniques
When a racemic mixture of this compound is synthesized, chiral resolution becomes necessary to separate the enantiomers.
Enzymatic Resolution Methods
Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used enzymes for this purpose, often through the enantioselective acylation or hydrolysis of an ester derivative. For example, Candida antarctica lipase (B570770) A (CAL-A) has been used for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters via highly enantioselective N-acylation. arkat-usa.org Similarly, the enzymatic hydrolysis of piperidine hydroxy esters has been demonstrated. whiterose.ac.uk
While a specific protocol for this compound is not available, these examples suggest that converting the carboxylic acid to an ester and then subjecting it to enzymatic acylation or hydrolysis could be a viable resolution strategy. The enzyme's enantiopreference would determine which enantiomer is reacted, allowing for the separation of the unreacted enantiomer from the product.
Table 1: Examples of Enzymatic Resolution of Piperidine Derivatives Data based on studies of related piperidine compounds.
| Substrate | Enzyme | Reaction Type | Enantioselectivity (E) |
|---|---|---|---|
| N-4-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica lipase A (CAL-A) | N-acylation | >200 |
Chromatographic Separation of Enantiomers
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for resolving a variety of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The choice of mobile phase and temperature can significantly impact the separation efficiency. nih.gov
Another strategy involves derivatizing the racemic carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatography column. nih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
While specific chromatographic conditions for this compound are not reported, the general principles of chiral chromatography are well-established and could be applied to develop a suitable separation method.
Conformational Analysis of Chiral Piperidine Systems
The three-dimensional structure of piperidine rings is not static but exists in a dynamic equilibrium of different conformations, most commonly chair and twist-boat forms. The substituents on the ring play a crucial role in determining the preferred conformation.
For N-acylpiperidines with a substituent at the 2-position, there is a notable energetic balance between having the substituent in an axial or equatorial position. acs.org A 2-substituent in an axial orientation can avoid unfavorable A(1,3)-strain with the N-acyl group. nih.govrsc.org This is particularly relevant for the N-Boc protected form of this compound, where the bulky Boc group would create significant steric hindrance.
In the case of 2,4-disubstituted N-Boc piperidines, a twist-boat conformation with both substituents in pseudo-equatorial positions can be the lowest energy state for the cis-isomer. nih.govrsc.org In contrast, the trans-isomer may favor a chair conformation with the 2-substituent in an axial position to minimize steric interactions with the N-Boc group. nih.govrsc.org The presence of the gem-dimethyl group at the C2 position in this compound would further influence these conformational preferences, likely forcing the piperidine ring into a conformation that minimizes the steric clash between the axial methyl group, the C3 carboxylic acid, and other ring substituents.
Computational modeling and NMR spectroscopy are key techniques used to study these conformational equilibria. For instance, calculations have shown that for N,2-dimethylpiperidine-1-carboxamide, the conformer with the axial 2-methyl group is favored by 2.1 kcal/mol over the equatorial conformer. acs.org
Table 2: Conformational Energy Differences in Substituted Piperidines Data from computational studies on related N-acylpiperidines.
| Compound | Favored Conformer (2-substituent) | ΔG (kcal/mol) |
|---|---|---|
| N,N,2-trimethylpiperidine-1-carboxamide | Axial | 1.4 |
| N,2-dimethylpiperidine-1-carboxamide | Axial | 2.1 |
| 1,2-dimethylpiperidine | Equatorial | -1.8 |
This data underscores the subtle electronic and steric effects that govern the conformational landscape of substituted piperidines, which in turn can have a profound impact on their biological activity and reactivity.
Derivatives and Analogues of 2,2 Dimethylpiperidine 3 Carboxylic Acid: Synthesis and Structure Activity Relationship Investigations
Synthesis of Substituted Piperidine (B6355638) Carboxylic Acids
The synthesis of substituted piperidine rings is a cornerstone of modern organic chemistry, with several established strategies for their construction. One of the most common and effective methods for obtaining the piperidine core is the hydrogenation of corresponding substituted pyridine (B92270) precursors. nih.govdtic.mil This approach can be carried out using various catalytic systems, including rhodium, palladium, and iridium-based catalysts, often allowing for high stereoselectivity. nih.govmdpi.com For instance, rhodium catalysts have been shown to be effective in the synthesis of 3-substituted piperidines. mdpi.com
Intramolecular cyclization reactions represent another major pathway to substituted piperidines. nih.gov These reactions involve the formation of the six-membered ring from a linear precursor already containing the necessary functional groups. Methods such as reductive amination, aza-Michael reactions, and various metal-catalyzed cyclizations are employed to construct the piperidine scaffold. nih.gov For example, an acid-mediated 6-endo-trig cyclization can be used to form 4-oxopiperidines, which can serve as versatile intermediates for further derivatization.
Functionalized Carboxamide Derivatives
The carboxylic acid group at the C-3 position of the 2,2-dimethylpiperidine (B1364143) core is a prime site for modification, with carboxamide formation being a common and synthetically accessible route to a diverse range of derivatives. The synthesis typically involves an amide coupling reaction between the parent carboxylic acid and a primary or secondary amine. This reaction is generally facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
This straightforward synthetic route has been utilized to generate libraries of novel piperidine-3-carboxamide derivatives for biological screening. researchgate.net For example, in the development of potential anti-melanoma agents, N-arylpiperidine-3-carboxamides were synthesized by coupling Boc-protected nipecotic acid (a piperidine-3-carboxylic acid analogue) with various anilines, followed by further functionalization through reductive amination. nih.gov The versatility of the amide coupling reaction allows for the introduction of a wide array of substituents, enabling detailed exploration of the chemical space around the core scaffold.
Heterocyclic Ring Fused Derivatives (e.g., Thiazolidine, Pyridone Analogues)
Fusing additional heterocyclic rings to the piperidine scaffold can significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, leading to novel pharmacological profiles.
Thiazolidine Fused Derivatives: The synthesis of thiazolidine rings often involves the condensation of a compound containing an aldehyde or ketone with a molecule possessing both an amine and a thiol group, such as cysteine. researchgate.net To create a thiazolidine ring fused to the piperidine core, a piperidine derivative bearing appropriate functional groups is required. For example, a 2-formyl-3-aminopiperidine derivative could undergo cyclocondensation with thioglycolic acid. Alternatively, the reaction of an aldehyde with (R)-cysteine can produce 2-substituted thiazolidine-4-carboxylic acids, a strategy that could be adapted to create complex fused systems. researchgate.net Penicillins, for instance, feature a β-lactam nucleus fused to a thiazolidine-4-carboxylic acid ring. researchgate.net
Pyridone Fused Derivatives: The construction of fused 2-pyridone rings can be achieved through various synthetic strategies, including multicomponent reactions. nih.gov A common approach involves the reaction of a β-ketoester with an enamine or an equivalent, followed by cyclization. For a piperidine-fused pyridone, a cyclic β-enaminone derived from a 3-keto-piperidine could be reacted with an activated methylene compound like malononitrile in the presence of a base to construct the fused pyridone ring. diva-portal.org The synthesis of 2-pyridone-3-carboxylic acids has been accomplished via a three-component reaction involving 3-formylchromones, Meldrum's acid, and primary amines, highlighting a versatile method for creating substituted pyridone systems. nih.gov
Structure-Activity Relationship (SAR) Studies in Academic Research
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of 2,2-dimethylpiperidine-3-carboxylic acid, SAR investigations have provided key insights into the structural requirements for various biological activities.
In a study targeting Cathepsin K for the treatment of osteoporosis, a series of piperidine-3-carboxamide derivatives were synthesized and evaluated. researchgate.net The SAR analysis revealed that specific substitutions on the carboxamide nitrogen were critical for inhibitory activity. For instance, compound H-9, with a specific substituent pattern, demonstrated the most potent inhibition with an IC50 value of 0.08 µM. researchgate.net
Similarly, an investigation into N-arylpiperidine-3-carboxamide derivatives as anti-melanoma agents identified key structural features for inducing a senescence-like phenotype in cancer cells. nih.gov The study found that an (S)-configuration at the C-3 position of the piperidine ring, combined with a pyridine ring as the N-aryl group and a pyrrole substituent at another position, resulted in a compound with significantly improved anti-melanoma activity (IC50 = 0.03 µM). nih.gov
Furthermore, studies on 3,3-dimethylpiperidine (B75641) derivatives (structurally similar to the 2,2-dimethyl scaffold) as σ₁ receptor ligands showed that lipophilicity and the nature of heterocyclic substituents play a key role in binding affinity. It was generally observed that more planar and hydrophilic heterocyclic moieties led to a decrease in affinity for σ receptors. nih.gov
These SAR studies underscore the importance of systematic structural modification and biological evaluation in the development of piperidine-based therapeutic agents.
Table of Research Findings on Piperidine-3-Carboxamide Derivatives
| Compound ID | Modifications | Target | Activity (IC50) |
| H-9 | Specific N-aryl sulfonyl carboxamide | Cathepsin K | 0.08 µM researchgate.net |
| H-1 | N-aryl carboxamide | Cathepsin K | 1.21 µM researchgate.net |
| H-6 | N-aryl sulfonyl carboxamide | Cathepsin K | 0.23 µM researchgate.net |
| Compound 54 | (S)-isomer, N-pyridine, R³=pyrrole | Melanoma Cells | 0.03 µM nih.gov |
| Compound 1 | Initial Hit, N-aryl carboxamide | Melanoma Cells | >10 µM nih.gov |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2,2-Dimethylpiperidine-3-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be required for a complete structural assignment.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).
The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. nih.govnih.gov This signal would disappear upon the addition of D₂O, a characteristic exchange that confirms the presence of a labile acidic proton. nih.govnih.gov The protons on the carbon adjacent to the carboxylic acid (at the C3 position) are anticipated to resonate in the 2-3 ppm range due to the deshielding effect of the carbonyl group. nih.govnih.gov The remaining protons on the piperidine (B6355638) ring would appear at varying chemical shifts, influenced by their proximity to the nitrogen atom and the gem-dimethyl group. The two methyl groups at the C2 position are expected to be diastereotopic and thus may show distinct singlet signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| H3 | 2.5 - 3.0 | Doublet of Doublets |
| H4 (axial) | 1.5 - 2.0 | Multiplet |
| H4 (equatorial) | 1.8 - 2.3 | Multiplet |
| H5 (axial) | 1.4 - 1.9 | Multiplet |
| H5 (equatorial) | 1.7 - 2.2 | Multiplet |
| H6 (axial) | 2.8 - 3.3 | Multiplet |
| H6 (equatorial) | 3.0 - 3.5 | Multiplet |
| C2-CH₃ (axial) | 1.0 - 1.3 | Singlet |
| C2-CH₃ (equatorial) | 1.1 - 1.4 | Singlet |
| N-H | 1.5 - 3.0 | Broad Singlet |
Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170-185 ppm. chegg.com The carbon atom bearing the two methyl groups (C2) and the carbon attached to the carboxylic acid (C3) would have distinct chemical shifts. The remaining piperidine ring carbons would appear in the aliphatic region of the spectrum. The two methyl carbons at the C2 position may also be inequivalent and show separate signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 185 |
| C2 | 50 - 60 |
| C3 | 40 - 50 |
| C4 | 20 - 30 |
| C5 | 20 - 30 |
| C6 | 45 - 55 |
| C2-CH₃ (axial) | 20 - 25 |
| C2-CH₃ (equatorial) | 25 - 30 |
Note: These are predicted values and actual experimental data may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). chegg.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. chegg.com This would be crucial for confirming the placement of the gem-dimethyl group at C2 and the carboxylic acid at C3 by observing correlations from the methyl protons to C2 and C3, and from H3 to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₅NO₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a carboxylic acid, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). The fragmentation of the piperidine ring would likely involve alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
|---|---|
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 112 | [M - COOH]⁺ |
| 140 | [M - OH]⁺ |
Note: The relative abundance of these fragments would depend on the ionization technique used.
X-ray Crystallography for Absolute Configuration and Conformational Studies
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound (with a stereocenter at C3), X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary would establish its absolute configuration. Furthermore, it would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystalline state and the orientation of the substituents.
Computational Chemistry Investigations on 2,2 Dimethylpiperidine 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic and geometric properties of molecules with high accuracy.
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for the electronic structure analysis of organic molecules due to its favorable balance of accuracy and computational cost. google.com DFT calculations can be employed to determine the optimized molecular geometry of 2,2-Dimethylpiperidine-3-carboxylic acid, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar piperidine (B6355638) derivatives have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve results consistent with experimental data from X-ray diffraction. tandfonline.com
The electronic properties of the molecule, such as the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP). The MEP surface helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its intermolecular interactions. tandfonline.com Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Piperidine Derivative This table presents representative data for a piperidine ring system, as specific computational data for this compound is not readily available in published literature. The values are typical for structures optimized at the B3LYP/6-31G(d) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.54 |
| C3-C4 | 1.53 |
| N1-C2 | 1.47 |
| N1-C6 | 1.47 |
| C3-C(O)OH | 1.52 |
| C=O | 1.22 |
| O-H | 0.97 |
| Bond Angles (°) ** | |
| C6-N1-C2 | 111.5 |
| N1-C2-C3 | 110.8 |
| C2-C3-C4 | 112.1 |
| C2-C3-C(O)OH | 110.5 |
| O=C-O | 124.0 |
| Dihedral Angles (°) ** | |
| C6-N1-C2-C3 | -55.2 |
| N1-C2-C3-C4 | 56.8 |
Semi-Empirical Methods for Molecular Parameter Correlation
Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. These methods are parameterized using experimental data and can be useful for preliminary conformational searches or for studying very large molecular systems where DFT would be computationally prohibitive. While modern studies on smaller molecules often favor DFT, semi-empirical methods can still play a role in correlating molecular parameters across a series of related compounds.
Molecular Dynamics Simulations for Conformational Flexibility
The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of this compound over time. researchgate.net By simulating the motion of atoms in the molecule within a solvent environment, MD can reveal the preferred conformations and the energy barriers between them. nih.gov
An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, such as water, and solving Newton's equations of motion for all atoms in the system over a specified time, often in the nanosecond to microsecond range. researchgate.net The resulting trajectory provides detailed information on the dynamic behavior of the molecule, including the flexibility of the piperidine ring and the orientation of the carboxylic acid and dimethyl substituents. Analysis of the simulation can include root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond analysis to understand interactions with the solvent. researchgate.net
Table 2: Key Parameters in a Typical Molecular Dynamics Simulation Setup
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters to describe the potential energy of the system. | OPLS, AMBER, CHARMM |
| Solvent Model | The model used to represent the solvent molecules. | TIP3P, SPC/E for water |
| Ensemble | The statistical ensemble that the simulation samples from. | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The total duration of the simulation. | 50-500 ns |
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling can be instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. DFT calculations can be used to model the transition states of reactions involving the carboxylic acid group or the piperidine nitrogen. The activation energies calculated for different reaction pathways can help in determining the most likely mechanism. researchgate.net
For instance, the nucleophilicity of the nitrogen atom and the acidity of the carboxylic proton can be quantitatively assessed through computational means. The study of reaction pathways, such as those involved in cycloaddition reactions with piperidine derivatives, has been successfully aided by computational analysis of transition states and activation energies.
Interaction Studies with Biological Targets (e.g., Molecular Docking without clinical context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of this compound, docking studies can be performed to understand how it might interact with the binding site of a protein. These studies are foundational in structure-based drug design. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. tandfonline.com
Table 3: Illustrative Molecular Docking Results for a Piperidine-based Ligand This table provides a hypothetical representation of docking results, as specific data for this compound is not available. The values are typical for small molecule inhibitors.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase (PDB: XXXX) | -8.5 | ASP 145, LYS 72 | Hydrogen Bond |
| VAL 55, LEU 130 | Hydrophobic Interaction | ||
| Example Receptor (PDB: YYYY) | -7.9 | GLU 284, TYR 316 | Hydrogen Bond, Pi-Pi Stacking |
| ILE 250, PHE 290 | Hydrophobic Interaction |
Biocatalytic and Enzymatic Transformations of Piperidine Carboxylic Acids
Enzyme-Catalyzed Oxidative Desymmetrization Processes
Enzyme-catalyzed oxidative desymmetrization represents an elegant strategy for converting a prochiral molecule into a chiral product with high enantiomeric excess. This approach is particularly relevant for creating multiple stereocenters in a single step. While specific data on 2,2-dimethylpiperidine-3-carboxylic acid is not available, studies on related piperidine (B6355638) carboxylates offer valuable insights.
A notable example involves the oxidative desymmetrization of N,N-dialkyl-piperidine-4-carboxylates catalyzed by γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate dependent oxygenase. This enzyme has been shown to hydroxylate achiral N,N-dimethyl-piperidine-4-carboxylic acid to yield (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. whiterose.ac.uknih.gov This reaction effectively creates two new stereocenters with high selectivity.
Table 1: Hypothetical Oxidative Desymmetrization of a 2,2-Dimethylpiperidine (B1364143) Derivative
This interactive table presents a hypothetical application of an oxygenase for the desymmetrization of a molecule structurally related to the target compound.
| Substrate | Enzyme | Potential Product | Key Transformation |
| N-Boc-2,2-dimethylpiperidine | Engineered Cytochrome P450 | (S)-N-Boc-2,2-dimethyl-6-hydroxypiperidine | C-H Oxidation |
| N-Boc-2,2-dimethylpiperidine | Engineered Cytochrome P450 | (R)-N-Boc-2,2-dimethyl-6-hydroxypiperidine | C-H Oxidation |
Note: This table is illustrative and based on the known capabilities of engineered enzymes for C-H oxidation on similar azaheterocycles.
The steric hindrance posed by the gem-dimethyl group at the C2 position of this compound would likely present a significant challenge for many wild-type enzymes. However, the field of directed evolution has made it possible to engineer enzymes with tailored active sites capable of accommodating bulky substrates. researchgate.net An engineered oxygenase could potentially hydroxylate the piperidine ring at a prochiral center, for instance, the C6 position, to generate a chiral product.
Hydrolase-Mediated Transformations (e.g., Lipase (B570770) Activity)
Hydrolases, particularly lipases and esterases, are widely used in biocatalysis for the kinetic resolution of racemic mixtures. nih.gov This approach can be applied to esters of racemic carboxylic acids or to racemic alcohols derived from them. For this compound, a racemic ester derivative could be subjected to enantioselective hydrolysis by a lipase.
The success of such a resolution is highly dependent on the enzyme's ability to differentiate between the two enantiomers. The steric bulk of the 2,2-dimethyl group could influence the binding of the substrate in the active site of the lipase. Studies on the lipase-catalyzed resolution of other substituted piperidines have shown that the position and nature of the substituent significantly affect the enantioselectivity. For example, the kinetic resolution of piperidine hydroxy esters has been successfully achieved using lipases.
Table 2: Lipase-Catalyzed Kinetic Resolution of Piperidine Derivatives (Analogous Systems)
This interactive table showcases data from studies on the enzymatic resolution of piperidine derivatives, which can be considered analogous systems.
| Racemic Substrate | Enzyme | Acylating Agent / Solvent | Product (Enantiomeric Excess, ee) | Reference |
| (±)-N-Boc-2-aryl-4-methylenepiperidines | n-BuLi/(-)-sparteine | - | Recovered (S)-enantiomer (>95% ee) | whiterose.ac.uk |
| (±)-N-Boc-2-piperidineethanol | Candida antarctica lipase B | Vinyl acetate (B1210297) / Toluene | (R)-acetate (>99% ee) | mdpi.com |
| (±)-N-Fmoc-2-piperidineethanol | Porcine pancreas lipase | - | (S)-alcohol (98% ee) | mdpi.com |
Note: This table presents data from related but not identical systems to illustrate the potential of lipase-catalyzed kinetic resolution.
In a hypothetical scenario for the kinetic resolution of a methyl ester of racemic this compound, a lipase would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The separation of the resulting acid and ester would yield both enantiomers of the target compound.
Investigation of Enzyme Specificity and Kinetic Parameters
The specificity and kinetic parameters of an enzyme for a particular substrate are crucial for the feasibility of a biocatalytic process. For this compound, the steric hindrance at the C2 position would be a key determinant of enzyme specificity.
Enzymes that have shown promise for the transformation of substituted piperidines include:
Lipases: Candida antarctica lipase B (CALB), Candida rugosa lipase, and porcine pancreas lipase are known for their broad substrate scope and have been used in the resolution of various chiral amines and alcohols. mdpi.comnih.gov
Esterases: Pig liver esterase has been employed for the hydrolysis of piperidine esters, although sometimes with low enantioselectivity. mdpi.com
Oxidoreductases: Engineered amine oxidases and imine reductases have been used in cascade reactions to produce chiral piperidines from tetrahydropyridine (B1245486) precursors. nih.gov
The kinetic parameters, namely the Michaelis constant (KM) and the catalytic rate constant (kcat), would need to be determined for any potential enzyme candidate. A high KM value might indicate poor binding of the sterically demanding substrate in the enzyme's active site. Directed evolution could be employed to improve these parameters by creating enzyme variants with enhanced affinity and activity towards this compound or its derivatives.
Applications in Chiral Building Block Synthesis via Biocatalysis
The enantiomerically pure forms of this compound, if accessible through biocatalysis, would be valuable chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The piperidine scaffold is a common motif in many biologically active compounds. researchgate.net
Biocatalytic routes offer several advantages for the synthesis of such building blocks:
High Enantioselectivity: Enzymes can often provide access to enantiomerically pure compounds (>99% ee), which is crucial for the development of stereospecific drugs.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents and protecting groups.
Sustainability: Biocatalysis is considered a green technology due to the biodegradable nature of enzymes and the reduced environmental impact of the processes.
The development of a successful biocatalytic process for this compound would likely involve a combination of enzyme screening to identify initial hits, followed by protein engineering to optimize the catalyst for industrial application.
Advanced Research Applications of 2,2 Dimethylpiperidine 3 Carboxylic Acid and Its Derivatives
Building Blocks for Advanced Organic Materials
The piperidine (B6355638) ring is a robust structural motif that imparts desirable physical and chemical properties when incorporated into larger molecular architectures. Derivatives of 2,2-dimethylpiperidine-3-carboxylic acid serve as specialized monomers and building blocks for creating functional materials with applications in polymer science and chemical sensing.
Polymer and Resin Development
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows it to act as a monomer in the synthesis of polyamides. britannica.com The condensation reaction between the carboxylic acid of one monomer and the amine of another can form a repeating amide bond, leading to the creation of novel polymers. The presence of the bulky dimethyl groups on the piperidine ring can influence the polymer's properties by introducing steric hindrance, which may affect chain packing, solubility, and thermal stability.
In advanced applications, piperidine-based architectures are being explored for high-performance materials such as proton exchange membranes for fuel cells. acs.org Research into pyridine (B92270) and piperidine-based polymers has shown that these heterocyclic units can enhance the durability and functional performance of materials like proton exchange membranes, positioning them as strong candidates for sustainable energy applications. acs.org By modifying the polymer backbone with structures like this compound, researchers can fine-tune properties such as conductivity, mechanical strength, and resistance to chemical degradation.
Sensor Design and Synthesis
Functionalized piperidine derivatives are of significant interest in the design of new chemical sensors. nih.gov The development of materials for sensing applications often relies on creating molecules that can selectively interact with an analyte of interest, producing a measurable signal. The this compound structure can be chemically modified to create such sensory materials.
For example, the carboxylic acid group can be coupled with fluorescent moieties, while the piperidine nitrogen can act as a binding site for specific ions or molecules. This dual functionality allows for the design of "turn-on" or "turn-off" fluorescent sensors. Furthermore, piperidine-containing hydrogels have been developed for use as flexible strain sensors, demonstrating the versatility of this structural class in creating materials that can monitor physical changes. acs.org The incorporation of the this compound scaffold could lead to sensors with tailored selectivity and sensitivity for a range of chemical and physical stimuli.
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. This compound is an excellent candidate for a bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously: the nitrogen of the amine and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.netajol.info This chelation results in the formation of a stable five-membered ring with the metal ion.
The synthesis of mixed ligand complexes, where a primary ligand like 2-piperidine-carboxylic acid is combined with secondary ligands (e.g., bipyridyl, phenanthroline), has been reported for various transition metals, including Palladium(II), Molybdenum(VI), and Rhenium(V). researchgate.net The resulting metal complexes exhibit diverse geometries, such as octahedral and square planar, depending on the metal center and co-ligands. researchgate.netrsc.org The steric bulk provided by the two methyl groups at the C2 position of the piperidine ring can influence the coordination geometry and reactivity of the resulting metal complex, making it a useful tool for creating catalysts with specific spatial arrangements for asymmetric synthesis.
Table 1: Examples of Metal Complexes with Piperidine-Carboxylic Acid Type Ligands
| Metal Ion | Secondary Ligand | Resulting Complex Type | Potential Geometry | Reference |
|---|---|---|---|---|
| Palladium(II) | Ethylene diamine | [Pd(pa)(en)]Cl | Square Planar | researchgate.net |
| Molybdenum(VI) | None | cis-[MoO2(pa)2] | Octahedral | researchgate.net |
| Titanium(IV) | Isopropoxide | Ti(L)2(OiPr)2 | Pseudo-Octahedral | rsc.org |
| Zirconium(IV) | Isopropoxide | Zr(L)2(OiPr)2 | Pseudo-Octahedral | rsc.org |
| Cobalt(II) | 2,2'-bipyridine | [Co(L1)2(L2)(H2O)]Cl2 | Octahedral | biointerfaceresearch.com |
Note: 'pa' denotes the piperidine-carboxylate ligand; 'L' denotes a derivative ligand.
Probing Biological Pathways and Enzyme Mechanisms (Academic Research Context)
In academic research, small molecules are often used as probes to investigate the function of proteins and explore biological pathways. The this compound scaffold can be derivatized to create selective enzyme inhibitors or molecular probes. researchgate.net The carboxylic acid and amine functionalities serve as chemical handles for attaching other groups, such as fluorescent tags or photoaffinity labels, without significantly altering the core structure that interacts with a protein's binding site.
For instance, derivatives of piperidine carboxylic acids have been explored as inhibitors of angiotensin-converting enzyme (ACE). google.com In a research context, such inhibitors can be used to study the role of the renin-angiotensin system in various physiological processes. By systematically modifying the substituents on the piperidine ring and the carboxamide linkage, researchers can map the structure-activity relationships (SAR) to understand the key interactions required for binding and inhibition. This knowledge is fundamental to understanding enzyme mechanisms and designing more specific modulators for therapeutic research. researchgate.net
Design and Synthesis of Receptor Modulators
The rigid conformational constraint of the piperidine ring makes it a favored scaffold in medicinal chemistry for designing molecules that target specific receptors with high affinity and selectivity.
RORγt Modulators
The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as a key regulator of Th17 cells, which are implicated in autoimmune diseases. nih.gov Consequently, inhibiting RORγt is a promising therapeutic strategy. Research has led to the discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as potent and selective allosteric inhibitors of RORγt. nih.gov In these inhibitors, the piperidine-carboxylic acid moiety plays a crucial role, with the carboxylate group forming several hydrogen bond interactions with amino acid residues (Phe498, Ala497, Gln329) in the ligand-binding domain of the receptor. nih.gov The this compound scaffold represents an alternative template that could be used to design novel RORγt modulators, where the dimethyl substitution pattern could be exploited to fine-tune binding affinity and pharmacokinetic properties.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory effects. nih.govnih.gov Inhibition of sEH is therefore a therapeutic target for treating hypertension and inflammation. nih.govresearchgate.net Numerous potent sEH inhibitors are based on a piperidine core structure. nih.govacgpubs.org Structure-activity relationship studies have shown that piperidine-derived amides and carboxamides can act as highly effective, non-urea based inhibitors of sEH. nih.govacgpubs.org The design often involves a central piperidine ring that helps to conformationally constrain the molecule, positioning key pharmacophores for optimal interaction with the enzyme's catalytic site, which includes key residues like Tyr383, Tyr466, and Asp335. nih.govnih.gov The carboxylic acid group of the piperidine scaffold can serve as a key interaction point or as a handle for further derivatization to improve potency and solubility. nih.gov
Antimicrobial Activity Studies of Novel Derivatives (Mechanism-focused, non-clinical)
The piperidine scaffold is present in many natural and synthetic compounds with significant antimicrobial properties. nih.govbiointerfaceresearch.comacademicjournals.org In a non-clinical research context, derivatives of this compound are synthesized and studied to understand the mechanisms of antimicrobial action and to identify new antibacterial and antifungal leads.
Typically, the carboxylic acid is converted into a carboxamide by coupling it with various amines, leading to a library of new chemical entities. researchgate.nettandfonline.com These novel derivatives are then screened against a panel of pathogenic bacteria and fungi. For example, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors, particularly against Mycobacterium abscessus. nih.gov These compounds function as novel bacterial topoisomerase inhibitors (NBTIs), inducing permanent DNA strand breaks. nih.gov Other studies on sulfonamide derivatives containing a piperidine moiety suggest a mechanism involving damage to the bacterial cell membrane integrity. mdpi.com These mechanism-focused studies are crucial for understanding how piperidine-based compounds exert their antimicrobial effects, paving the way for the development of new classes of antibiotics.
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives (Illustrative Examples)
| Compound Type | Target Organism | Mechanism of Action Focus | Reference |
|---|---|---|---|
| Piperidine-4-carboxamides | Mycobacterium abscessus | DNA Gyrase Inhibition (NBTI) | nih.gov |
| Piperidine Sulfonamides | Xanthomonas oryzae pv. oryzae | Membrane Permeabilization | mdpi.com |
| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli | General Screening / Cell Wall | biomedpharmajournal.org |
| Halogenobenzene Derivatives | S. aureus, C. albicans | Cell Structure Differences | tandfonline.com |
| Cinnamic Acid Esters | S. aureus, E. coli | General Screening | biointerfaceresearch.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-dimethylpiperidine-3-carboxylic acid, and how can stereochemical control be achieved?
- Methodological Answer : A multi-step synthesis is typically employed, starting with piperidine-3-carboxylic acid derivatives. Key steps include:
- Methylation : Introducing dimethyl groups at the 2-position using alkylating agents like methyl iodide under basic conditions.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .
- Chiral Resolution : If enantiomers are formed, chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation can resolve them .
- Validation : Confirm regioselectivity via -NMR (e.g., triplet splitting for equatorial methyl groups) and mass spectrometry.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
- Structure : -NMR to confirm carboxylate (δ ~170–175 ppm) and quaternary carbons from dimethyl groups (δ ~25–30 ppm). X-ray crystallography is ideal for absolute configuration confirmation .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C expected for similar piperidine derivatives) .
Advanced Research Questions
Q. How do the steric effects of the 2,2-dimethyl groups influence the compound’s reactivity in catalytic or biological systems?
- Steric Hindrance Analysis :
- Computational Modeling : Density functional theory (DFT) calculations can predict conformational preferences (e.g., chair vs. boat piperidine ring) and steric clashes with enzymes or catalysts .
- Experimental Comparison : Compare reaction rates or binding affinities with non-methylated analogs (e.g., piperidine-3-carboxylic acid). For example, reduced enzymatic activity in ester hydrolysis assays may indicate steric blocking .
Q. What strategies resolve contradictory bioactivity data for this compound across different studies? **
- Troubleshooting Framework :
Purity Reassessment : Impurities (e.g., residual solvents or diastereomers) can skew results. Re-run assays with material purified via preparative HPLC .
Assay Conditions : Check buffer pH (carboxylate protonation state affects solubility) and solvent (DMSO vs. water) .
Structural Analog Testing : Compare with 2-methyl or 3-carboxy-modified analogs to isolate functional group contributions .
- Example : Discrepancies in IC values for enzyme inhibition may arise from varying salt forms (free acid vs. sodium salt) .
Q. How can researchers develop a robust HPLC method for quantifying this compound in complex biological matrices?
- Method Development Protocol :
- Column Selection : HILIC columns for polar carboxylates or C18 with ion-pairing agents (e.g., heptafluorobutyric acid) .
- Mobile Phase Optimization : Gradient elution (5–95% acetonitrile in 10 min) with 0.1% formic acid improves peak symmetry.
- Detection : LC-MS/MS using MRM transitions (e.g., m/z 172 → 128 for quantification) enhances specificity in serum/plasma .
Q. What are the key challenges in evaluating the in vivo pharmacokinetics of this compound?
- Pharmacokinetic Considerations :
- Solubility : Low logP (~0.5 predicted) may limit absorption. Prodrug strategies (e.g., ethyl ester formation) can improve bioavailability .
- Metabolism : Piperidine rings are prone to CYP450 oxidation. Monitor metabolites via hepatic microsome assays .
- Excretion : Renal clearance may dominate due to polarity; assess urinary recovery in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
